molecular formula C18H17N7O2S B2991808 4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1226437-03-1

4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2991808
CAS RN: 1226437-03-1
M. Wt: 395.44
InChI Key: VEVNTMGDZXMSHF-UHFFFAOYSA-N
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Description

The compound “4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide” is a derivative of pyrazolo[3,4-d][1,2,3]triazin . Pyrazole derivatives are of interest as biologically active compounds. They were the basis of the development of anti-inflammatory and antipyretic medications such as analgin, antipyrine, and butadione . They also show antimicrobial , antitumor , fungicidal , and other forms of biological activity .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride . The reaction occurs ambiguously and depends on the reaction conditions . Heating the compound with thionyl chloride in the absence of dimethyl formamide gives 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride . In the presence of dimethyl formamide, a mixture of 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide, 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide, and 4-chloro-6-(5-chloro-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is formed .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the number and types of hydrogen and carbon atoms present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. As mentioned earlier, the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride results in the formation of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and molecular structure. For instance, the yield of the synthesis reaction is 83%, and the melting point is greater than 300°C . The IR and NMR spectra provide information about the functional groups and the number and types of atoms present in the molecule .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given its potential as an inhibitor of FLT3 and CDK , it could be further studied for its potential applications in the treatment of diseases where these enzymes play a crucial role.

properties

IUPAC Name

4-[2-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2S/c19-28(26,27)15-8-6-13(7-9-15)10-11-20-17-16-12-21-25(18(16)23-24-22-17)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H2,19,26,27)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVNTMGDZXMSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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